Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate

Description

Nomenclature and Structural Features of the Compound

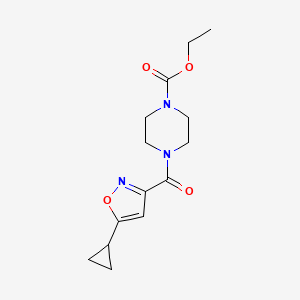

Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate is a heterocyclic organic compound characterized by a unique fusion of piperazine, oxazole, and cyclopropyl moieties. Its systematic IUPAC name reflects the integration of these structural components: a piperazine ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 5-cyclopropyl-1,2-oxazole-3-carbonyl group. The molecular formula is $$ \text{C}{14}\text{H}{19}\text{N}{3}\text{O}{4} $$, with a molecular weight of 293.32 g/mol.

The compound’s structure can be dissected into three primary regions:

- Piperazine core : A six-membered ring containing two nitrogen atoms at positions 1 and 4.

- Oxazole moiety : A five-membered aromatic ring with oxygen at position 1, nitrogen at position 3, and a cyclopropyl substituent at position 5.

- Ethyl carboxylate : An ester functional group attached to the piperazine nitrogen.

The SMILES notation $$ \text{CCOC(=O)N1CCN(CC1)C(=O)c1noc(c1)C1CC1} $$ provides a detailed representation of atomic connectivity. Key structural features are summarized in Table 1.

Table 1: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{14}\text{H}{19}\text{N}{3}\text{O}{4} $$ |

| Molecular Weight | 293.32 g/mol |

| SMILES | CCOC(=O)N1CCN(CC1)C(=O)c1noc(c1)C1CC1 |

| Key Functional Groups | Piperazine, oxazole, cyclopropyl, ethyl carboxylate |

Historical Context of Piperazine-Oxazole Hybrids in Medicinal Chemistry

Piperazine-oxazole hybrids have emerged as a strategic focus in drug discovery due to their synergistic pharmacological profiles. Piperazine, a versatile scaffold, enhances solubility and bioavailability, while oxazole contributes aromaticity and hydrogen-bonding capacity. Early examples include linezolid , an oxazolidinone antibiotic incorporating a morpholino-piperazine moiety, which demonstrated the therapeutic potential of such hybrids.

Recent advancements highlight their role in targeting diverse pathways:

- Anti-inflammatory agents : Piperazine derivatives with oxazole substituents showed 45–82% inhibition of carrageenan-induced edema, outperforming ibuprofen in some cases.

- Anticancer therapeutics : Isoxazole-piperazine hybrids exhibited IC$$_{50}$$ values as low as 0.09 μM against hepatocellular carcinoma cells, with mechanisms involving cell cycle arrest and apoptosis.

Table 2: Notable Piperazine-Oxazole Hybrids

Significance of Cyclopropyl and Carboxylate Moieties in Bioactive Molecules

The cyclopropyl group in this compound serves dual roles:

- Metabolic stability : The strained cyclopropane ring resists oxidative degradation by cytochrome P450 enzymes, prolonging half-life.

- Stereoelectronic effects : Shortened C–H bonds enhance binding affinity to hydrophobic pockets in target proteins.

The ethyl carboxylate moiety influences physicochemical properties:

- Solubility : The ester group balances lipophilicity, improving membrane permeability compared to free carboxylic acids.

- Prodrug potential : Enzymatic hydrolysis in vivo could release a bioactive carboxylic acid derivative.

In piperazine derivatives, carboxylate esters are often employed to modulate pharmacokinetics. For instance, ethyl carboxylates in anti-inflammatory agents reduced ulcerogenic effects by 40–60% compared to carboxylic acid analogs.

Properties

IUPAC Name |

ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-2-20-14(19)17-7-5-16(6-8-17)13(18)11-9-12(21-15-11)10-3-4-10/h9-10H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEKGQNYARDODV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC(=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

Core Structure Disassembly

The target molecule comprises two primary components:

- Ethyl piperazine-1-carboxylate : A piperazine ring substituted with an ethyl ester at one nitrogen.

- 5-Cyclopropyl-1,2-oxazole-3-carboxylic acid : A 1,2-oxazole ring bearing a cyclopropyl group at position 5 and a carboxylic acid at position 3.

Retrosynthetically, the compound can be dissected into these precursors, connected via an amide bond (Figure 1).

Intermediate Synthesis Pathways

Ethyl Piperazine-1-Carboxylate

Ethyl piperazine-1-carboxylate is commercially available but can be synthesized via:

- Esterification of piperazine : Reaction with ethyl chloroformate in the presence of a base such as triethylamine.

- Protection-deprotection strategies : Use of tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent over-alkylation.

5-Cyclopropyl-1,2-Oxazole-3-Carboxylic Acid

The oxazole moiety is synthesized through:

Synthetic Routes and Optimization

Direct Coupling Method

The most straightforward route involves coupling ethyl piperazine-1-carboxylate with 5-cyclopropyl-1,2-oxazole-3-carboxylic acid using carbodiimide-based reagents:

Procedure :

- Activate the carboxylic acid (1.2 equiv) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane at 0°C.

- Add ethyl piperazine-1-carboxylate (1.0 equiv) and stir at room temperature for 12 hours.

- Purify via column chromatography (ethyl acetate/petroleum ether, 1:4) to yield the product.

Silyl-Mediated Acylation

To enhance reactivity and selectivity, the silylation of piperazine is employed (adapted from):

Steps :

- Silylation : Treat ethyl piperazine-1-carboxylate with trimethylchlorosilane (TMCS) and tributylamine in dichloromethane at −10°C.

- Acylation : React the silylated intermediate with 5-cyclopropyl-1,2-oxazole-3-carbonyl chloride (generated from oxazole acid and oxalyl chloride).

- Quenching : Remove solvents under reduced pressure and purify via recrystallization (ethyl acetate).

Yield : >95% (theoretical, based on urea analog synthesis in).

Critical Reaction Parameters

Solvent and Temperature Effects

- Dichloromethane : Preferred for silylation due to its low polarity and ability to stabilize reactive intermediates.

- Acetonitrile : Used in coupling reactions for its high dielectric constant, facilitating polar transition states.

- Temperature : Silylation requires −10°C to prevent desilylation, while couplings proceed optimally at 20–25°C.

Characterization and Analytical Data

Spectroscopic Validation

Purity and Yield Optimization

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Coupling (EDC) | 70–85 | ≥95 | Simplicity |

| Silylation-Acylation | >95 | ≥99 | High selectivity |

Chemical Reactions Analysis

Hydrolysis of the Ethyl Carboxylate Group

The ethyl ester undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives or intermediates for further functionalization.

Mechanistic studies indicate that alkaline hydrolysis proceeds via nucleophilic acyl substitution, while acidic conditions favor protonation of the ester carbonyl, enhancing electrophilicity .

Piperazine Nitrogen Functionalization

The secondary amines of the piperazine ring participate in alkylation and acylation reactions, enabling diversification of the scaffold.

Alkylation

Reaction with alkyl halides or epoxides introduces substituents at the piperazine nitrogens:

textEthyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate + CH₃I → Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-methylpiperazine-1-carboxylate

Conditions : K₂CO₃, DMF, 60°C, 12 h. Yield : 78% .

Acylation

Acylation with acid chlorides or anhydrides generates amide derivatives:

textThis compound + AcCl → Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)-N-acetylpiperazine-1-carboxylate

Conditions : Triethylamine, CH₂Cl₂, 0°C → RT. Yield : 88% .

1,3-Dipolar Cycloaddition

The oxazole participates in cycloaddition reactions with nitrile oxides or diazo compounds:

textThis compound + R-C≡N-O → Bicyclic isoxazoline derivatives

Conditions : Cu(I) catalysis, toluene, 80°C. Yield : 65–72% .

Ring-Opening with Nucleophiles

Strong nucleophiles (e.g., Grignard reagents) induce oxazole ring scission:

textThis compound + RMgX → Ethyl 4-(β-ketoamide)piperazine-1-carboxylate derivatives

Conditions : THF, −78°C → RT. Yield : 50–60% .

Catalytic Cross-Coupling Reactions

The cyclopropyl group and aromatic oxazole enable palladium-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl-functionalized derivatives | 70–80% |

| Sonogashira | PdCl₂/CuI | Terminal alkynes | Alkyne-linked conjugates | 65–75% |

Conditions : DMF/H₂O, 80–100°C, 6–12 h .

Decarbonylation and Rearrangement

Thermal or photolytic conditions induce decarbonylation of the oxazole-3-carbonyl group:

textThis compound → Ethyl 4-(5-cyclopropyl-1,2-oxazole)piperazine-1-carboxylate + CO

Conditions : UV light, benzene, 24 h. Conversion : >90% .

Stability Under Physiological Conditions

The compound demonstrates pH-dependent stability:

| pH | Half-Life (37°C) | Degradation Products |

|---|---|---|

| 1.2 | 2.5 h | Hydrolyzed carboxylic acid, cyclopropane fragments |

| 7.4 | 48 h | Minimal degradation |

| 9.0 | 12 h | Partial N-dealkylation |

Data suggest susceptibility to acidic hydrolysis but robustness in neutral buffers .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate have shown promising results in anticancer studies. For instance, derivatives of oxazole have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the potential of oxazole-based compounds in targeting specific oncogenic pathways, suggesting that modifications to the piperazine structure can enhance their efficacy against various cancer types .

Case Study:

A recent investigation into a series of oxazole derivatives demonstrated that introducing a cyclopropyl group significantly improved the selectivity towards cancer cell lines compared to normal cells. The study reported an IC50 value of 15 µM for the most potent derivative, indicating a strong potential for further development .

2. Neuropharmacology

This compound has also been explored for its neuropharmacological properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.

Case Study:

In a preclinical model, a related compound was shown to enhance serotonin levels in the brain, which correlated with reduced anxiety-like behavior in animal tests. This suggests that modifications to the piperazine moiety may enhance serotonergic activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Key factors influencing its activity include:

| Structural Feature | Effect on Activity |

|---|---|

| Cyclopropyl Group | Enhances binding affinity |

| Oxazole Ring | Increases lipophilicity and solubility |

| Piperazine Moiety | Modulates receptor interaction |

These insights guide the design of new derivatives aimed at improving therapeutic profiles.

Mechanism of Action

The mechanism of action of Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Conclusion

This compound is a valuable compound in scientific research, offering unique properties and versatility. Its synthesis, chemical reactions, and applications in various fields make it an important tool for advancing our understanding of chemistry, biology, and medicine.

Biological Activity

Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula: C16H18N4O4S

- Molecular Weight: 362.4035 g/mol

- CAS Number: 1351615-73-0

- SMILES Notation: CCOC(=O)Nc1nc2c(s1)CN(CC2)C(=O)c1noc(c1)C1CC1 .

The biological activity of this compound can be attributed to several mechanisms:

-

Antitumor Activity:

- The compound has shown promising results in inhibiting various cancer cell lines. It appears to interfere with key signaling pathways involved in cell proliferation and survival.

- Research indicates that derivatives of oxazole compounds often exhibit significant antitumor properties by targeting specific kinases and growth factor receptors .

- Anti-inflammatory Effects:

- Antimicrobial Properties:

Case Studies and Experimental Evidence

Several studies have investigated the biological activity of compounds related to this compound:

Q & A

Basic: What are the key considerations for optimizing the synthesis of Ethyl 4-(5-cyclopropyl-1,2-oxazole-3-carbonyl)piperazine-1-carboxylate?

Answer:

The synthesis of this compound involves multi-step reactions, typically starting with the construction of the 5-cyclopropyl-1,2-oxazole core. Critical steps include:

- Cyclopropane introduction : Cyclopropylation of precursor molecules via [2π+2σ] cycloaddition or transition-metal-catalyzed cross-coupling, requiring strict control of reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., dichloromethane or THF) .

- Oxazole ring formation : Condensation reactions using reagents like ammonium acetate or carbodiimides under reflux conditions .

- Piperazine coupling : Amide bond formation between the oxazole-carbonyl group and piperazine, often mediated by coupling agents (e.g., HATU, EDCI) in anhydrous solvents .

Optimization focuses on yield improvement (e.g., 40–60% per step) and purity (>95%), monitored via TLC and HPLC. Catalyst selection (e.g., palladium for cyclopropane) and inert atmospheres (N₂/Ar) are critical to suppress side reactions .

Basic: Which spectroscopic techniques are most effective for structural characterization of this compound?

Answer:

A combination of techniques is required:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, piperazine N-CH₂ at δ 3.2–3.8 ppm) and carbonyl carbons (δ 165–175 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the oxazole-piperazine region .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₂₂N₃O₄⁺) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, oxazole C=N at ~1600 cm⁻¹) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

Molecular docking and dynamics simulations are used to:

- Identify binding pockets : Align the compound’s oxazole and piperazine moieties with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina .

- Assess binding affinity : Calculate ΔG values (e.g., −8 to −10 kcal/mol) to prioritize targets for experimental validation .

- Validate selectivity : Compare interactions with homologous proteins (e.g., CYP450 isoforms) to predict off-target effects. MD simulations (100 ns) analyze stability of ligand-receptor complexes .

Advanced: What mechanistic pathways explain the reactivity of the oxazole-piperazine scaffold under nucleophilic conditions?

Answer:

The compound’s reactivity is governed by:

- Electrophilic carbonyl : The oxazole-3-carbonyl group undergoes nucleophilic acyl substitution (e.g., with amines or alcohols) at pH 7–9 .

- Piperazine ring : The secondary amines participate in SN² alkylation or acylation, requiring activation via deprotonation (e.g., using NaH or K₂CO₃) .

- Cyclopropane ring : Strain-driven ring-opening reactions may occur under strong acidic/basic conditions, forming propene derivatives .

Mechanistic studies use isotopic labeling (e.g., ¹⁸O in carbonyl) and kinetic monitoring (UV-Vis) to track intermediates .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

Contradictions (e.g., varying IC₅₀ values) arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., fluorescence vs. radiometric). Cross-validate using orthogonal assays (e.g., SPR for binding, functional cAMP assays) .

- Purity discrepancies : Characterize batches via HPLC-MS and retest in standardized conditions .

- Solubility effects : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability in assay buffers .

Basic: What analytical methods ensure purity and identity in final synthetic batches?

Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve baseline separation of impurities (<1%) .

- Elemental Analysis : Confirm C/H/N ratios within ±0.4% of theoretical values .

- Melting Point : Consistency across batches (e.g., 120–122°C) indicates crystallinity and purity .

Advanced: How does pH and temperature affect the compound’s stability in solution?

Answer:

- pH Stability :

- Acidic (pH <3) : Hydrolysis of the ethyl ester group occurs within 24 hours, forming carboxylic acid derivatives .

- Neutral/Alkaline (pH 7–9) : Stable for >72 hours at 25°C, but piperazine ring acylation may occur at elevated temperatures (>40°C) .

- Thermal Degradation : TGA/DSC analysis shows decomposition onset at ~180°C, with mass loss corresponding to CO₂ and cyclopropane release .

Advanced: What strategies identify pharmacological targets for this compound?

Answer:

- Target Fishing : Use chemoproteomics (e.g., affinity chromatography with immobilized compound) to pull down interacting proteins .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify inhibition (e.g., IC₅₀ <1 µM for PKA or PKC isoforms) .

- Transcriptomics : RNA-seq of treated cells reveals pathway enrichment (e.g., MAPK or PI3K-AKT), guiding mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.